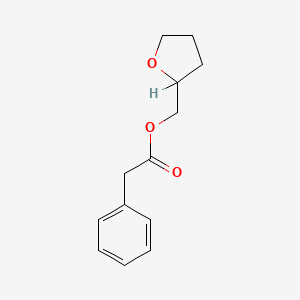
TETRAHYDROFURFURYL PHENYLACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is known for its pleasant odor, which is similar to honey .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TETRAHYDROFURFURYL PHENYLACETATE can be synthesized through the esterification of phenylacetic acid with tetrahydrofurfuryl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
TETRAHYDROFURFURYL PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for aminolysis reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Tetrahydrofurylmethyl alcohol.
Substitution: Various amides and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
TETRAHYDROFURFURYL PHENYLACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the fragrance industry due to its pleasant odor
Mecanismo De Acción
The mechanism of action of TETRAHYDROFURFURYL PHENYLACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of phenylacetic acid and tetrahydrofurfuryl alcohol. These metabolites can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylacetate: Similar in structure but with a methyl group instead of the tetrahydrofuryl group.
Ethyl phenylacetate: Contains an ethyl group instead of the tetrahydrofuryl group.
Phenylacetic acid: The parent acid of TETRAHYDROFURFURYL PHENYLACETATE.
Uniqueness
This compound is unique due to the presence of the tetrahydrofuryl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and odor profile .
Propiedades
Número CAS |
5421-00-1 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
WFCXNQRMOLKRMG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
Key on ui other cas no. |
5421-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















